molecular formula C11H15ClO2S B1336018 5-tert-Butyl-2-methyl-benzenesulfonyl chloride CAS No. 63452-62-0

5-tert-Butyl-2-methyl-benzenesulfonyl chloride

Cat. No. B1336018
Key on ui cas rn: 63452-62-0
M. Wt: 246.75 g/mol
InChI Key: OVTOPAMDBHJZNS-UHFFFAOYSA-N
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Patent
US04661636

Procedure details

12.3 g (0.075 mol) of 4-(1,1-dimethylethyl)phenol in 30 ml of methylene chloride are added dropwise, cooling in ice, to 16.5 ml of chlorosulfonic acid dissolved in 20 ml of methylene chloride. The mixture is stirred for 40 minutes and then poured onto ice-water. The organic phase is separated off, washed with water, dried with MgSO4 and evaporated. The product is recrystallized from toluene petroleum ether.
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
16.5 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:5]1[CH:10]=[CH:9][C:8](O)=[CH:7][CH:6]=1)([CH3:4])[CH3:3].[Cl:12][S:13]([OH:16])(=O)=[O:14].[CH2:17](Cl)Cl>>[CH3:1][C:2]([C:5]1[CH:10]=[C:9]([S:13]([Cl:12])(=[O:16])=[O:14])[C:8]([CH3:17])=[CH:7][CH:6]=1)([CH3:4])[CH3:3]

Inputs

Step One
Name
Quantity
12.3 g
Type
reactant
Smiles
CC(C)(C)C1=CC=C(C=C1)O
Name
Quantity
30 mL
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
Quantity
16.5 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for 40 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured onto ice-water
CUSTOM
Type
CUSTOM
Details
The organic phase is separated off
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The product is recrystallized from toluene petroleum ether

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
Smiles
CC(C)(C)C=1C=C(C(=CC1)C)S(=O)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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